molecular formula C5H12ClNO B3040468 1-(Azetidin-3-yl)ethan-1-ol hydrochloride CAS No. 2068152-34-9

1-(Azetidin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B3040468
CAS No.: 2068152-34-9
M. Wt: 137.61
InChI Key: FIBXYBAROLEMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)ethan-1-ol hydrochloride, also known as AEE, is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom. AEE is a white crystalline powder that is highly soluble in water and has a molecular weight of 137.64 g/mol.

Scientific Research Applications

Neuroprotective and Cognitive Enhancing Effects

  • Cognitive Enhancement through ERK Pathway Stimulation

    Administration of cognitive enhancers related to 1-(Azetidin-3-yl)ethan-1-ol hydrochloride has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases (ERK) in the hippocampus, similar to the action of acetylcholine esterase inhibitors. This suggests a potential role in enhancing cognitive functions through the activation of the ERK kinase pathway in hippocampal neurons (Yokoyama et al., 2003).

  • Neuroprotection in Parkinson's Disease Models

    A study on the effects of a neuroprotective agent related to this compound showed attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice. This highlights its potential utility in treating neurodegenerative disorders related to oxidative stress, such as Parkinson's disease (Kawasaki et al., 2008).

  • Amelioration of Learning Deficits Post-Ischemia

    Research indicates that certain cognitive enhancers structurally related to this compound can ameliorate learning deficits induced by transient forebrain ischemia in rats, potentially through the enhancement of residual cognitive functions (Nakada et al., 2001).

Antidepressant and Anxiolytic Properties

  • Potential Antidepressant Effects: Synthesis and testing of chlorinated tetracyclic compounds as homologues of known anxiolytic and antidepressant drugs have shown significant antidepressant effects in mouse models, indicating the therapeutic potential of structurally related compounds (Karama et al., 2016).

Antitumor Activity

  • Anticancer Activity through AMPK Activation: A study on a novel AMPK activator with structural similarities to this compound demonstrated significant antitumor activity and tumor growth delay in a mouse xenograft model of colorectal cancer. This suggests the compound's role in modulating glucose demand and inhibiting tumor progression, supporting its potential for cancer treatment (Valtorta et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid potential hazards .

Properties

IUPAC Name

1-(azetidin-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBXYBAROLEMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Reactant of Route 2
1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Reactant of Route 4
1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Reactant of Route 5
1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Azetidin-3-yl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.